1-(4-Phenylcyclohexyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Description
1-(4-Phenylcyclohexyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a piperazine derivative featuring a 4-phenylcyclohexyl group at the 1-position and a 3,4,5-trimethoxyphenylmethyl substituent at the 4-position of the piperazine ring. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with interactions via hydrogen bonding or π-stacking due to its electron-rich aromatic system .
Properties
IUPAC Name |
1-(4-phenylcyclohexyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-29-24-17-20(18-25(30-2)26(24)31-3)19-27-13-15-28(16-14-27)23-11-9-22(10-12-23)21-7-5-4-6-8-21/h4-8,17-18,22-23H,9-16,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNXUGGZBRALHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Phenylcyclohexyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine (commonly referred to as compound 3701-0501) is a synthetic piperazine derivative with a complex molecular structure characterized by the formula and notable substituents that suggest potential biological activity. This compound has gained attention in pharmacological research due to its potential applications in various therapeutic areas, particularly in oncology and neuropharmacology.
Molecular Structure
The structural representation of the compound can be summarized as follows:
- Molecular Formula :
- IUPAC Name : this compound
- SMILES Notation :
COc1cc(CN(CC2)CCN2C(CC2)CCC2c2ccccc2)cc(OC)c1OC - InChI Key :
MQNXUGGZBRALHX-UHFFFAOYSA-N
Anticancer Properties
Recent studies have indicated that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cells.
Table 1: Cytotoxicity Against Cancer Cell Lines
The mechanism of action for these piperazine analogs involves the induction of apoptosis and inhibition of microtubule synthesis, which are critical for cancer cell proliferation and metastasis.
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Piperazines have been identified as selective dopamine D4 receptor antagonists and have shown activity in modulating dopaminergic pathways, which could be beneficial in treating disorders such as schizophrenia and Parkinson's disease.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of piperazine derivatives:
- Antitumor Efficacy : A study published by Wilson et al. demonstrated that piperazine derivatives could significantly suppress tumor growth in small animal models, showcasing their potential as anticancer agents through mechanisms distinct from conventional chemotherapeutics like Taxol .
- Mechanistic Insights : Research has highlighted that these compounds inhibit angiogenesis and disrupt cell cycle progression, leading to enhanced apoptosis in cancer cells . The findings suggest that the unique chemical structure of this compound may contribute to its efficacy.
- Dopamine Modulation : Investigations into the neuropharmacological aspects revealed that piperazine derivatives could act as inhibitors of dopamine uptake, indicating their potential role in treating neurodegenerative diseases .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 3,4,5-Trimethoxyphenyl Group : Common in anti-mitotic and antiviral compounds (e.g., ). The methoxy groups likely participate in hydrogen bonding or hydrophobic interactions with target proteins.
- 4-Phenylcyclohexyl vs.
- Fluorine Substitution : The 4-fluorophenyl analog (C₂₀H₂₅FN₂O₃) exhibits anti-SARS-CoV-2 activity, highlighting the role of electron-withdrawing groups in modulating target specificity .
Structure-Activity Relationships (SAR)
- Position of Methoxy Groups : The 3,4,5-trimethoxy configuration enhances activity compared to 2,4-dimethoxy analogs, likely due to optimized electronic and steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
